molecular formula C32H30NiO4S4 B13834004 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)

1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)

Cat. No.: B13834004
M. Wt: 665.5 g/mol
InChI Key: XNAJMHZERNQDFD-UHFFFAOYSA-L
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Description

1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is a coordination compound that features a nickel ion coordinated with a thiolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) typically involves the reaction of nickel salts with thiolate ligands under controlled conditions. One common method involves the reaction of nickel(II) chloride with 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the thiolate ligand.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) can undergo various chemical reactions, including:

    Oxidation: The thiolate ligand can be oxidized to form disulfides or sulfoxides.

    Reduction: The nickel center can be reduced to lower oxidation states, which may alter the coordination environment.

    Substitution: Ligands can be substituted with other thiolate or phosphine ligands, leading to different coordination complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Nickel(I) or nickel(0) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism by which 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The nickel center can participate in redox reactions, facilitating electron transfer processes. The thiolate ligand can interact with various substrates, potentially activating them for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methoxyphenyl)-1,2-ethanediol: This compound has similar aromatic substituents but lacks the thiolate and nickel components.

    1,2-Bis(4-methoxyphenyl)ethyne: This compound features a triple bond between the aromatic rings, offering different reactivity.

    1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has a double bond between the aromatic rings, providing unique electronic properties.

Uniqueness

1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is unique due to the presence of both the thiolate ligand and the nickel center, which together provide a distinct coordination environment

Properties

Molecular Formula

C32H30NiO4S4

Molecular Weight

665.5 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)

InChI

InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,15,19H,1-2H3;/q;;+2/p-2

InChI Key

XNAJMHZERNQDFD-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].[Ni+2]

Origin of Product

United States

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